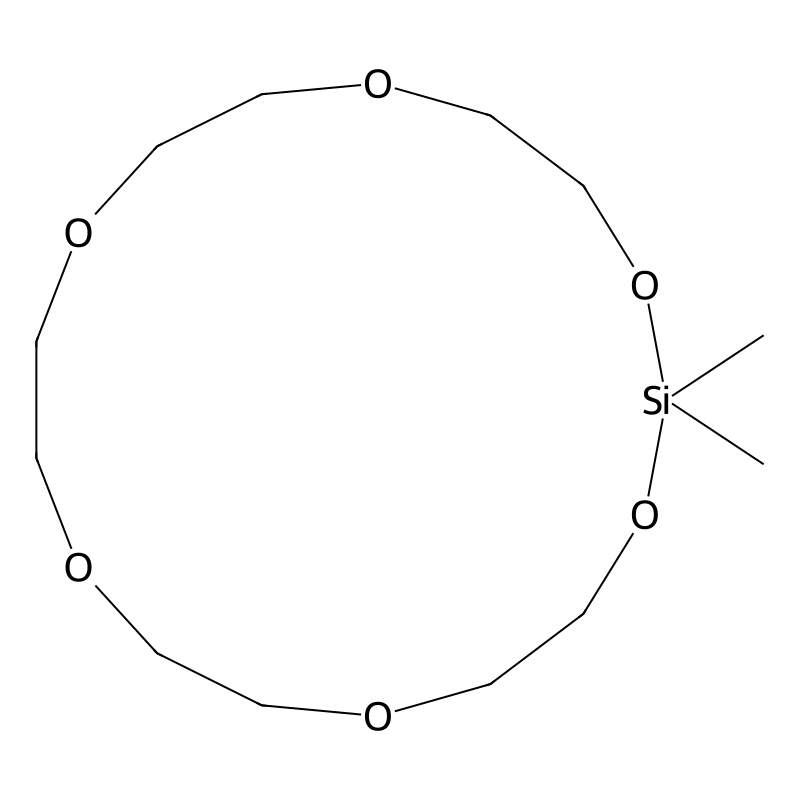

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a siloxane compound characterized by a unique structure that incorporates both silicon and oxygen atoms in a cyclic arrangement. Its molecular formula is C₁₂H₂₆O₆Si, with a molar mass of approximately 294.42 g/mol. The compound features a hexaoxa structure, indicating the presence of six ether-like oxygen atoms in its ring system, which contributes to its stability and reactivity. Physically, it has a melting point below 0°C and a boiling point around 168°C, with a density of 1.09 g/cm³ .

- Dimethylsilacrown's significance lies in its ability to bind cations through a size- and charge-selective complexation process. The oxygen atoms in the ring interact with the cation, forming weak bonds. The size of the cavity determines which cations fit well, leading to selective binding []. This property is under investigation for various applications in separating or transporting specific ions.

- Information on specific hazards associated with Dimethylsilacrown is limited in publicly accessible sources. As with most chemicals, it is recommended to handle them with appropriate personal protective equipment and consult Safety Data Sheets (SDS) when available.

Host-Guest Chemistry

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as Dimethylsila-17-crown-6, is a macrocyclic compound belonging to the class of crown ethers. Due to the presence of the six oxygen atoms in a ring structure, it exhibits cavity recognition properties. This makes it a valuable tool in host-guest chemistry research, where it can selectively bind specific guest molecules based on size and charge. Studies have explored its potential for complexation with alkali metal cations .

Catalysis

Dimethylsila-17-crown-6 can act as a ligand in coordination complexes, influencing their reactivity. Research has investigated its application in catalysis, where it can enhance reaction rates and selectivities. For instance, studies have demonstrated its use in Diels-Alder reactions and other organic transformations .

Material Science

The ability of Dimethylsila-17-crown-6 to complex with specific ions makes it a candidate material for sensor development. By incorporating it into polymers or other materials, researchers can design systems that respond to the presence of particular metal cations. This has potential applications in areas like ion transport membranes and selective ion detection .

The chemical reactivity of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is primarily influenced by its siloxane bonds and the ether functionalities. It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. Additionally, it may participate in nucleophilic substitution reactions due to the presence of the silicon atom, which can be attacked by nucleophiles .

The synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane typically involves multi-step organic synthesis techniques. One common method includes the reaction of dimethylsilyl derivatives with appropriate cyclic ethers or alcohols under controlled conditions to form the desired siloxane structure. The reaction conditions often require careful monitoring to prevent unwanted side reactions .

This compound has potential applications in various fields:

- Materials Science: Used as a precursor in the development of silicone-based materials.

- Pharmaceuticals: Investigated for its utility in drug delivery systems due to its favorable biocompatibility.

- Catalysis: Acts as a ligand in catalytic processes involving transition metals.

Interaction studies involving 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane focus on its compatibility with biological systems and other chemical entities. Preliminary studies suggest that it can interact with various biomolecules without significant adverse effects. Further research is needed to elucidate these interactions fully and to determine the compound's behavior in complex biological environments .

Several compounds share structural similarities with 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethylsila-17-crown-6 | Crown Ether | Known for selective ion binding properties |

| 1-Methyl-1-sila-18-crown-6 | Crown Ether | Exhibits enhanced solubility in organic solvents |

| Triethoxysilane | Silane | Used as a coupling agent in surface modifications |

Uniqueness

The uniqueness of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane lies in its specific arrangement of silicon and oxygen atoms within a cyclic framework that provides distinct chemical properties compared to linear silanes or crown ethers. Its ability to stabilize various functional groups makes it particularly valuable for specialized applications in materials science and pharmaceuticals .

The synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane represents a significant challenge in silacrown ether chemistry, requiring sophisticated cyclization methodologies to achieve acceptable yields while minimizing competitive polymerization pathways [1]. Traditional approaches have evolved from early transesterification methods to more refined techniques that exploit specific reaction conditions and catalytic systems.

Transesterification Methodology

The foundational approach to silacrown ether synthesis involves the transesterification reaction between polyethylene glycol derivatives and substituted silanes under conditions that promote cyclization over linear polymerization [2] [3]. This methodology typically employs dialkoxysilanes or diethoxysilanes as silicon sources, which react with polyethylene glycol units in the presence of suitable catalysts. The reaction proceeds through intermediate silanol species that undergo condensation to form the cyclic siloxane framework [1].

The reaction conditions must be carefully optimized to favor intramolecular cyclization. Alkoxy titanates are generally preferred as catalysts due to their ability to promote transesterification while maintaining selectivity for cyclization [2]. Temperature control is critical, with optimal conditions typically ranging from 60-80°C to balance reaction rate with selectivity. Higher temperatures promote faster kinetics but increase the likelihood of intermolecular reactions leading to polymeric byproducts [1].

Dehydrochlorinative Approach

An alternative cyclization strategy employs chlorosilanes as precursors in dehydrochlorinative condensation reactions with polyethylene glycol derivatives [3]. This approach offers advantages in terms of reaction efficiency and product purity, as the hydrochloric acid byproduct can be readily removed from the reaction system. The methodology typically involves the reaction of dichlorodimethylsilane with polyethylene glycol in the presence of a suitable base such as triethylamine [4].

The dehydrochlorinative method requires careful attention to stoichiometry and reaction kinetics. Excess base is necessary to neutralize the hydrogen chloride generated during condensation, but excessive basicity can lead to unwanted side reactions. The reaction typically proceeds at moderate temperatures (room temperature to 60°C) with gradual addition of the chlorosilane component to minimize local concentration effects that favor polymerization [3].

High Dilution Techniques

Traditional ring-closing approaches employ high dilution conditions to suppress intermolecular reactions that lead to polymeric products [5]. These methods typically involve extremely low concentrations (10⁻⁵ mol L⁻¹) and slow addition techniques to maintain favorable kinetics for intramolecular cyclization. While effective at minimizing polymerization, these approaches suffer from low yields and require large volumes of solvent, making them less practical for preparative-scale synthesis [5].

The effectiveness of high dilution methods depends critically on the conformational flexibility of the precursor molecules and the thermodynamic stability of the desired cyclic product. For silacrown ethers containing dimethyl substituents, the additional steric bulk can actually favor cyclization by reducing the conformational entropy penalty associated with ring formation [6].

| Method | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Transesterification with PEG | Alkoxysilanes + PEG, catalyst | 45-70 | Mild conditions, commercial reagents | Competitive polymerization |

| Dehydrochlorinative Approach | Chlorosilanes + glycol, base | 60-80 | Higher yields, easier purification | HCl byproduct handling |

| High Dilution Ring-Closing | Dilute conditions, slow addition | 30-55 | Minimizes polymerization | Low yields, large solvent volumes |

| Metal-Templated Cyclization | Metal iodides + GaI3, reflux | 70-90 | Ion-specific, controlled size | Requires specific metal salts |

Template-Assisted Synthesis Using Siloxane Precursors

Template-assisted synthesis has emerged as a powerful methodology for the controlled preparation of silacrown ethers, offering superior selectivity and yields compared to traditional cyclization approaches [7] [4]. This strategy exploits the coordination preferences of metal cations to direct the assembly of siloxane precursors into cyclic architectures with predetermined ring sizes and geometries.

Metal Cation Templating Mechanisms

The template-assisted approach relies on the formation of coordination complexes between metal cations and partially formed siloxane chains, which subsequently undergo ring-closing reactions under the geometric constraints imposed by the template [7]. The metal cation serves multiple roles: it provides a geometric template that defines the ring size, stabilizes intermediate coordination complexes, and influences the reaction kinetics through electrostatic interactions with the developing siloxane framework [8].

Alkaline earth metal cations (Mg²⁺, Ca²⁺, Sr²⁺) have proven particularly effective as templates due to their appropriate ionic radii and coordination preferences [7]. The choice of metal template directly influences the ring size of the resulting silacrown ether, with larger cations promoting the formation of expanded ring systems. For 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, calcium and strontium templates provide optimal geometric constraints for the 17-membered ring formation [9].

Siloxane Precursor Design and Reactivity

The success of template-assisted synthesis depends critically on the design of appropriate siloxane precursors that can undergo controlled oligomerization in the presence of the metal template [4]. Cyclic dimethylsiloxanes such as 2D2 (where 2Dn = (Me₂SiO)n) serve as effective building blocks due to their enhanced basicity and reactivity compared to linear siloxane chains [8]. The presence of dimethyl substituents increases the electron density at the siloxane oxygen atoms, enhancing their coordination ability toward metal cations [10].

The oligomerization process involves Si-O bond activation mediated by the metal template in conjunction with suitable nucleophilic species [8]. Gallium iodide (GaI₃) has proven particularly effective as a co-catalyst, providing weakly coordinating [GaI₄]⁻ anions that facilitate Si-O bond cleavage while stabilizing the resulting cationic intermediates. The reaction typically proceeds through a series of ring-opening and ring-closing steps, with the metal template directing the final cyclization to form the desired silacrown ether [7].

Cross-Coupling Reactions and Ring Size Control

Advanced template-assisted methodologies employ cross-coupling strategies that combine different siloxane precursors to achieve precise control over ring size and substitution patterns [7]. For example, the synthesis of [Ca(1,2,7,8-tetrasila [11]crown-5)I₂] involves the cross-coupling of 1,2,7,8-tetrasila [12]crown-4 with 1,2-disila [13]crown-3 precursors under calcium templating conditions [9]. This approach allows for the systematic construction of hybrid silacrown ethers with mixed siloxane and ethylene oxide linkages.

The cross-coupling methodology offers exceptional flexibility in tailoring the properties of the resulting silacrown ethers. By varying the nature and ratio of the precursor components, it becomes possible to fine-tune parameters such as cavity size, conformational flexibility, and coordination selectivity. This approach has enabled the synthesis of silicon-dominant crown ether analogues that would be difficult or impossible to prepare using traditional cyclization methods [7].

| Metal Template | Product | Ring Size | Si-O-Si Angle (°) | Coordination Mode |

|---|---|---|---|---|

| Li⁺ | [Li(2D3)GaI4] | 2D3 (9-membered) | 135-144 | Octahedral |

| Na⁺ | [Na(2D4)GaI4] | 2D4 (12-membered) | 138-142 | Coordination polymer |

| Mg²⁺ | [Mg(1,2,7,8-tetrasila [12]crown-4)I₂] | 12-crown-4 | 139-141 | Octahedral |

| Ca²⁺ | [Ca(1,2,7,8-tetrasila [11]crown-5)I₂] | 15-crown-5 | 136-143 | Eight-coordinate |

| Sr²⁺ | [Sr(1,2,4,5,10,11-hexasila [11]crown-5)I₂] | 15-crown-5 | 121-145 | Eight-coordinate |

Role of Steric Effects in Dimethyl Substituent Incorporation

The incorporation of dimethyl substituents at the silicon center of silacrown ethers introduces significant steric effects that profoundly influence both the synthesis and properties of these macrocyclic compounds [10] [6]. These steric interactions play a crucial role in determining reaction pathways, product selectivity, and the final structural characteristics of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.

Conformational Changes and Geometric Reorganization

The presence of dimethyl groups at silicon centers induces substantial conformational changes in silacrown ether structures, particularly upon metal coordination [10]. In the free ligand state, the methyl groups typically adopt staggered conformations that minimize steric repulsion. However, upon complexation with metal cations, these substituents are forced into eclipsed arrangements to accommodate the geometric requirements of coordination [10].

Density functional theory calculations reveal that the geometric reorganization energy for 1,2,4,5-tetrasila [12]crown-4 amounts to 69.89 kJ mol⁻¹, which is 9.48 kJ mol⁻¹ higher than that of constitution isomers with different substitution patterns [10]. This energy penalty arises primarily from the steric hindrance between eclipsed methyl groups on oxygen-bridged disilane fragments. The dihedral angles between directly bonded silicon atoms in metal complexes range from 4.2° to 13.5°, indicating significant deviation from optimal staggered geometries [10].

Impact on Si-O Bond Characteristics

Steric effects from dimethyl substituents influence the fundamental bonding characteristics within silacrown ether frameworks [6]. The Si-O bond lengths in dimethyl-substituted systems typically measure 163.8 ± 0.8 pm in metal complexes, representing a slight contraction from the free ligand value of 164.2 ± 0.5 pm [10]. This contraction reflects the electronic redistribution that occurs upon coordination, with enhanced s-character in the Si-O bonding orbitals [6].

The Si-O-Si bond angles exhibit significant variation depending on the coordination environment, ranging from 135° to 144° in metal complexes compared to the more obtuse angles (142.5 ± 2.0°) observed in free ligands [10]. This angular distortion accommodates the geometric constraints imposed by metal coordination while minimizing steric clashes between adjacent methyl groups. The flexibility of the siloxane backbone allows for these angular adjustments without substantial bond strain [14].

Influence on Reaction Selectivity and Kinetics

The steric bulk of dimethyl substituents significantly affects the reaction pathways and selectivity in silacrown ether synthesis [15]. During cyclization reactions, the methyl groups create a steric environment that favors intramolecular ring-closing over intermolecular polymerization. This effect is particularly pronounced in template-assisted synthesis, where the steric constraints help to stabilize the desired cyclic products relative to linear oligomers [10].

The steric effects also influence the kinetics of Si-O bond formation and cleavage reactions. The presence of bulky methyl groups increases the activation barrier for nucleophilic attack at silicon centers, leading to more selective reaction conditions. This selectivity enhancement is particularly important in the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, where precise control over regioselectivity is essential for obtaining the desired constitutional isomer [6].

Electronic Effects and Coordination Ability

Despite the steric hindrance imposed by dimethyl substituents, these groups also provide beneficial electronic effects that enhance the coordination ability of silacrown ethers [10]. The electron-donating nature of methyl groups increases the electron density at the siloxane oxygen atoms, improving their Lewis basicity and coordination strength toward metal cations. This electronic enhancement partially compensates for the steric penalties associated with dimethyl substitution [10].

The combination of steric and electronic effects creates a unique coordination environment in dimethyl-substituted silacrown ethers. While the steric bulk reduces the overall conformational flexibility of the macrocycle, it also provides enhanced selectivity for specific metal cations based on size complementarity. This selectivity is particularly important for applications requiring discrimination between different alkali or alkaline earth metal ions [10].

| Parameter | Free Ligand | Metal Complex | Effect on Synthesis |

|---|---|---|---|

| Si-O Bond Length (pm) | 164.2 ± 0.5 | 163.8 ± 0.8 | Minimal change |

| Si-O-Si Angle (°) | 142.5 ± 2.0 | 135-144 | Strain accommodation |

| Methyl Group Orientation | Staggered | Eclipsed | Energy penalty |

| Dihedral Angle (°) | Variable | 4.2-13.5 | Restricted rotation |

| Geometric Reorganization Energy (kJ/mol) | Baseline | +69.89 | Higher activation barrier |

| Complex Stability Effect | High flexibility | Reduced due to strain | Selectivity modifier |

Purification Challenges and Chromatographic Separation Techniques

Complexity of Reaction Mixtures

Advanced Chromatographic Methodologies

Solid Sample Loading and Preparative Techniques

Optimization of Separation Parameters

Mobile phase composition and gradient profiles require careful optimization based on thin-layer chromatography (TLC) screening results [18]. The initial screening should employ TLC plates with silica that matches the flash column packing material to ensure transferability of separation conditions. Gradient optimization typically involves systematic variation of solvent strength and gradient steepness to achieve baseline resolution of target compounds [16].

| Separation Challenge | Recommended System | Mobile Phase Composition | Typical Resolution | Key Considerations |

|---|---|---|---|---|

| Polar vs Non-polar Components | Quaternary gradient (hex/EA → DCM/MeOH) | n-hexane:ethyl acetate (variable) then DCM:methanol | Complete baseline separation | Solvent miscibility during switching |

| Multiple Component Mixture | Flash chromatography with online switching | Four-solvent proportional valve system | Individual component isolation | Component polarity distribution range |

| Similar Polarity Compounds | Normal phase silica, optimized gradient | Binary gradient with polarity modulation | Rf difference >0.1 achievable | Column loading and capacity |

| Large-scale Purification | Preparative columns with solid loading | DCM dissolution, silica gel absorption | Multigram scale separation | Solvent consumption optimization |

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.